An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4H-imidazo[4,5-b]pyridine
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Bromo-4H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural similarity to endogenous purine bases allows it to function as a versatile scaffold for interacting with various biomolecules.[1] The presence of a bromine atom at the 6-position provides a reactive handle for further chemical modifications, enabling extensive exploration of structure-activity relationships.[1] Derivatives of this core structure have shown potential as kinase inhibitors, antiproliferative agents against cancer cell lines, and antimicrobial agents.[1][2] A thorough understanding of its physicochemical properties is therefore critical for its application in drug design and development. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and logical workflows relevant to its synthesis and analysis.
Core Physicochemical Properties
The fundamental physicochemical characteristics of 6-Bromo-4H-imidazo[4,5-b]pyridine are summarized below. These parameters are essential for predicting its behavior in biological systems and for designing synthetic and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [3] |
| Molecular Weight | 198.02 g/mol | [1][3] |
| Appearance | Light brown solid | [4] |
| Melting Point | 227-228 °C | [1] |
| Boiling Point (Predicted) | 218.4 ± 50.0 °C | [4] |
| Density (Predicted) | 2.00 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 7.02 ± 0.20 | [4] |
| Solubility | Data not readily available. Generally soluble in organic solvents like DMSO. | |
| LogP | Data not readily available. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of 6-Bromo-4H-imidazo[4,5-b]pyridine.
Synthesis of 6-Bromo-4H-imidazo[4,5-b]pyridine
This protocol describes a common method for synthesizing the imidazo[4,5-b]pyridine core via condensation.[5][6]
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Formic Acid (98-100%)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethanol
-
Activated Charcoal
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-diaminopyridine.
-
Acid Addition: Carefully add an excess of 98-100% formic acid to the flask.[6]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain for approximately 6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.[6]
-
Neutralization: Carefully neutralize the acidic residue with a 10% NaOH solution until the pH is approximately 7. This will cause the product to precipitate.[6]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the collected solid with cold deionized water to remove residual salts.[6]
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove impurities and allow it to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[6]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.[7]
Materials:
-
6-Bromo-4H-imidazo[4,5-b]pyridine sample
-
High-purity water (or a water/co-solvent mixture if solubility is low)
-
Standardized strong acid (e.g., 0.1 M HCl) as the titrant
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
Procedure:
-
Solution Preparation: Prepare a stock solution of 6-Bromo-4H-imidazo[4,5-b]pyridine of a known concentration (e.g., 0.01 M) in high-purity water.[7]
-
Instrumentation Setup: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).[7]
-
Titration: Place a known volume of the sample solution in a beaker and immerse the pH electrode. Add the standardized acid titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically from the pH at the half-equivalence point or by analyzing the first derivative of the curve.
Visualized Workflows and Pathways
Visual diagrams are provided to clarify key processes and relationships involving 6-Bromo-4H-imidazo[4,5-b]pyridine.
Biological Context and Applications
The 6-Bromo-4H-imidazo[4,5-b]pyridine scaffold is a key precursor in the development of novel kinase inhibitors.[1] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of this compound have been synthesized and shown to be potent inhibitors of kinases such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are important targets in oncology.[1][8] The purine-like structure of the imidazo[4,5-b]pyridine core allows it to compete with ATP for the kinase's binding site, thereby inhibiting its function and disrupting downstream signaling that promotes cell division and survival.[1]
Furthermore, various N-alkylated derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[1] This highlights the versatility of the scaffold for developing a range of therapeutic agents. The data and protocols presented in this guide are foundational for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. 6-Bromo-4H-imidazo[4,5-b]pyridine|CAS 28279-49-4 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromo-3H-imidazo 4,5-b pyridine AldrichCPR 28279-49-4 [sigmaaldrich.com]
- 4. 6-BROMO-3H-IMIDAZO[4,5-B]PYRIDINE price,buy 6-BROMO-3H-IMIDAZO[4,5-B]PYRIDINE - chemicalbook [m.chemicalbook.com]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
